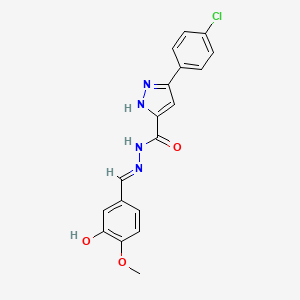

![molecular formula C16H30N4O2S B5510357 N-{(3S*,4R*)-1-[(5-异丁基-1H-吡唑-3-基)甲基]-4-异丙基-3-吡咯烷基}甲磺酰胺](/img/structure/B5510357.png)

N-{(3S*,4R*)-1-[(5-异丁基-1H-吡唑-3-基)甲基]-4-异丙基-3-吡咯烷基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to a class of chemicals that can be involved in a wide range of biological and chemical processes. Its structure suggests potential for interactions with biological systems, given the presence of pyrazol and pyrrolidinyl groups, which are common in pharmacologically active molecules.

Synthesis Analysis

Synthetic routes for compounds involving methanesulfonamide groups have been explored in various contexts. For instance, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, which are HMG-CoA reductase inhibitors, involves specific steps that may offer insight into the synthesis of the compound (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds similar to the target molecule, like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives, have been characterized, showing significant insights into bond angles, hydrogen bonding, and molecular conformations (Jacobs et al., 2013).

科学研究应用

合成和生物活性

甲磺酰胺衍生物已被合成并评估其作为 HMG-CoA 还原酶抑制剂的潜力,HMG-CoA 还原酶是胆固醇生物合成中的关键酶。例如,一系列新颖的甲磺酰胺嘧啶和 N-甲磺酰基吡咯取代的 3,5-二羟基-6-庚烯酸酯对该酶表现出有效的抑制活性,表明在胆固醇管理和心血管疾病治疗中具有潜在应用 (Watanabe 等人,1997)。

催化和合成应用

甲磺酰胺衍生物已在催化中显示出效用,例如在 2-氨基-3-氰基吡啶的合成中。源自尼古丁和甲磺酸的烟碱甲磺酸盐 (NMS) 被发现是这种合成在无溶剂条件下的有效催化剂,突出了此类化合物在促进化学反应中的作用 (Tamaddon 和 Azadi,2018)。

环境和材料科学

在环境领域,甲烷氧化研究已采用催化剂在温和条件下将甲烷转化为甲基氢过氧化物和其他含氧物质,展示了甲磺酰胺相关催化剂在解决环境挑战和创造有价值的化学产品方面的潜力 (Nizova 等人,1997)。

杀虫剂应用

对新型吡唑甲磺酸盐的研究揭示了杀虫剂特性,某些衍生物对哺乳动物的急性毒性较低,同时对害虫有效。这表明有可能开发基于甲磺酰胺化学的更安全、更有效的杀虫剂 (Finkelstein 和 Strock,1997)。

药物开发和医学研究

最后,已研究了 AZD9668 等甲磺酰胺衍生物的药理特性,特别是作为中性粒细胞弹性蛋白酶的抑制剂,中性粒细胞弹性蛋白酶是与呼吸道疾病有关的酶。此类化合物为针对慢性阻塞性肺疾病和支气管扩张症等疾病的治疗开发提供了有希望的途径 (Stevens 等人,2011)。

属性

IUPAC Name |

N-[(3S,4R)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c1-11(2)6-13-7-14(18-17-13)8-20-9-15(12(3)4)16(10-20)19-23(5,21)22/h7,11-12,15-16,19H,6,8-10H2,1-5H3,(H,17,18)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQKBDYIXXPARI-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NNC(=C1)CN2CC(C(C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=NNC(=C1)CN2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)